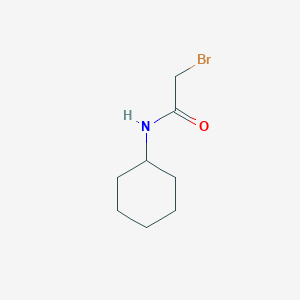

2-bromo-N-cyclohexylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-cyclohexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKRFCPNGGNHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289087 | |

| Record name | 2-bromo-N-cyclohexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63177-66-2 | |

| Record name | 63177-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-N-cyclohexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-bromo-N-cyclohexylacetamide" CAS number

An In-depth Technical Guide to 2-bromo-N-cyclohexylacetamide

CAS Number: 63177-66-2

This technical guide provides a comprehensive overview of 2-bromo-N-cyclohexylacetamide, a valuable reagent in organic synthesis and drug discovery. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, reactivity, and applications.

2-bromo-N-cyclohexylacetamide is a halogenated amide compound. Its structure features a reactive bromine atom on the carbon alpha to the carbonyl group, making it a potent alkylating agent. Key identifying and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 63177-66-2 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₄BrNO | [1][3] |

| Molecular Weight | 220.11 g/mol | [1][3] |

| Synonyms | N-Cyclohexyl-2-bromoacetamide, NSC58957 | [2] |

| Purity Specification | Typically ≥95% | [1][2] |

| Long-Term Storage | Store in a cool, dry place | [1][2] |

Safety and Handling

As a reactive chemical, 2-bromo-N-cyclohexylacetamide must be handled with appropriate safety precautions. It is classified as an irritant. All work should be conducted in a well-ventilated area or chemical fume hood, with appropriate personal protective equipment (PPE).

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[2] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[2] |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[2] |

Precautionary Statements & First Aid:

| Statement ID | Precautionary Measure | First Aid Response |

| P261, P271 | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][6] |

| P264 | Wash skin thoroughly after handling. | - |

| P280 | Wear protective gloves, protective clothing, eye protection, and face protection.[2][6] | - |

| P302+P352 | - | IF ON SKIN: Wash with plenty of soap and water.[2] |

| P305+P351+P338 | - | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| P312 | - | Call a POISON CENTER or doctor if you feel unwell.[2] |

| P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2][6] | - |

Synthesis and Reactivity

The primary reactivity of 2-bromo-N-cyclohexylacetamide stems from the electrophilic carbon atom bonded to the bromine, which is an excellent leaving group. This makes the compound an effective substrate for nucleophilic substitution reactions.

A common synthetic route to N-substituted-2-bromoacetamides involves the acylation of an amine with a bromoacetyl halide. The diagram below illustrates a generalized workflow for its synthesis.

Applications in Drug Discovery and Development

While specific biological signaling pathways for 2-bromo-N-cyclohexylacetamide are not extensively documented, its utility lies in its role as a chemical building block in medicinal chemistry. Its reactive nature is harnessed to synthesize more complex molecules with potential therapeutic applications.

Key Roles:

-

Alkylation of Heterocycles: It is used to introduce the N-cyclohexylacetamide moiety onto nitrogen- or sulfur-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals.[7]

-

Fragment-Based Drug Discovery (FBDD): The cyclohexyl and amide groups are common features in bioactive molecules. This compound can be used as a fragment to build libraries of compounds for screening against biological targets.

-

Covalent Inhibitor Development: The bromoacetyl group is a known warhead for covalent inhibitors, capable of forming a permanent bond with nucleophilic residues (like cysteine) in a protein's active site.

-

Click Chemistry Precursors: Bromo-functionalized reagents are foundational in various "click chemistry" reactions, which are designed to be rapid, high-yield, and biocompatible, accelerating the drug discovery process.[8][9][10]

The following diagram illustrates the logical workflow of using this compound in a fragment-based drug discovery context.

Experimental Protocols

The following is a representative experimental protocol for a common application of 2-bromo-N-cyclohexylacetamide: the S-alkylation of a thiol, such as N-acetylcysteine. This reaction is fundamental in bioconjugation and covalent inhibitor synthesis.

Objective: To synthesize S-(N-cyclohexylacetamido)-N-acetylcysteine.

Materials:

-

2-bromo-N-cyclohexylacetamide (1.0 eq)

-

N-acetylcysteine (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Stir plate, round-bottom flask, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve N-acetylcysteine and potassium carbonate in DMF.

-

Addition of Reagent: While stirring at room temperature, add a solution of 2-bromo-N-cyclohexylacetamide in DMF dropwise to the flask.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

-

Extraction: Separate the organic layer. Wash it sequentially with water and then a brine solution to remove residual DMF and salts.

-

Drying and Concentration: Dry the collected organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude product via column chromatography to yield the pure S-alkylated product.

The workflow for this protocol is visualized below.

References

- 1. 63177-66-2 2-Bromo-N-cyclohexylacetamide AKSci 5374CB [aksci.com]

- 2. aksci.com [aksci.com]

- 3. 63177-66-2 | MFCD06149132 | 2-BROMO-N-CYCLOHEXYL-ACETAMIDE [aaronchem.com]

- 4. 63177-66-2 | CAS数据库 [m.chemicalbook.com]

- 5. 883521-80-0|2-Bromo-N-cyclopentylacetamide|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

"2-bromo-N-cyclohexylacetamide" molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-bromo-N-cyclohexylacetamide, a key reagent in organic synthesis and a potential building block in the development of novel pharmaceutical agents.

Chemical Properties and Molecular Data

2-bromo-N-cyclohexylacetamide is a halogenated amide with significant utility in synthetic chemistry. Its bifunctional nature, possessing both a reactive bromine atom and an amide linkage, makes it a versatile intermediate for the introduction of the N-cyclohexylacetamido moiety and for participation in various coupling reactions.

Table 1: Physicochemical and Molecular Data for 2-bromo-N-cyclohexylacetamide

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄BrNO | [1][2] |

| Molecular Weight | 220.11 g/mol | [1] |

| CAS Number | 63177-66-2 | [1][2] |

| Alternate Molecular Weight | 220.1069 g/mol | [2] |

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and characterization of 2-bromo-N-cyclohexylacetamide.

2.1. Synthesis of 2-bromo-N-cyclohexylacetamide

A standard method for the synthesis of 2-bromo-N-cyclohexylacetamide involves the acylation of cyclohexylamine with bromoacetyl bromide.

Materials:

-

Cyclohexylamine

-

Bromoacetyl bromide

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Triethylamine (or other non-nucleophilic base)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve cyclohexylamine and triethylamine in anhydrous diethyl ether.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of bromoacetyl bromide in anhydrous diethyl ether to the cooled reaction mixture via the addition funnel with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

2.2. Characterization

The identity and purity of the synthesized 2-bromo-N-cyclohexylacetamide can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O and N-H stretches of the amide).

Logical Workflow and Diagrams

The synthesis of 2-bromo-N-cyclohexylacetamide is a straightforward yet critical process for its application in further chemical transformations. The following diagram illustrates the logical workflow of the synthesis.

Caption: Synthetic workflow for 2-bromo-N-cyclohexylacetamide.

References

An In-depth Technical Guide to the Synthesis of 2-bromo-N-cyclohexylacetamide

This technical guide provides a comprehensive overview of a laboratory-scale synthesis protocol for 2-bromo-N-cyclohexylacetamide, a valuable chemical intermediate. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide offers a detailed experimental protocol, data presentation in tabular format, and a visual representation of the synthesis workflow.

Core Synthesis Data

The synthesis of 2-bromo-N-cyclohexylacetamide is typically achieved through the nucleophilic acyl substitution of cyclohexylamine with bromoacetyl bromide. This reaction is generally performed in an inert solvent in the presence of a base to neutralize the hydrogen bromide byproduct.

Table 1: Reactant Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |

| Cyclohexylamine | C₆H₁₃N | 99.17 | Liquid | 134 |

| Bromoacetyl bromide | C₂H₂Br₂O | 201.84 | Liquid | 147-150[1] |

| Triethylamine | C₆H₁₅N | 101.19 | Liquid | 89.5 |

| Dichloromethane | CH₂Cl₂ | 84.93 | Liquid | 39.6 |

Table 2: Expected Reaction Outcomes

While specific yield and purity data for the synthesis of 2-bromo-N-cyclohexylacetamide are not extensively published, analogous acylation reactions suggest the following expected outcomes.

| Parameter | Expected Value |

| Yield | 70-90% |

| Purity | >95% after purification |

| Physical Appearance | Off-white to pale yellow solid |

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of 2-bromo-N-cyclohexylacetamide. This procedure is based on established methods for the N-acylation of amines with acyl halides.[2]

Materials:

-

Cyclohexylamine

-

Bromoacetyl bromide[1]

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Bromoacetyl Bromide: Slowly add a solution of bromoacetyl bromide (1.05 equivalents) in anhydrous dichloromethane to the cooled amine solution via a dropping funnel with continuous stirring. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.[2]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[2][3]

-

Work-up:

-

Quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[2]

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[2]

-

Purification: The crude 2-bromo-N-cyclohexylacetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2-bromo-N-cyclohexylacetamide.

Caption: Experimental workflow for the synthesis of 2-bromo-N-cyclohexylacetamide.

References

Spectroscopic and Synthetic Profile of 2-bromo-N-cyclohexylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the chemical compound 2-bromo-N-cyclohexylacetamide. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery. This document presents available experimental data, predicted spectroscopic information, and detailed synthetic protocols.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 2-bromo-N-cyclohexylacetamide. Due to the limited availability of experimental data in public-access databases, predicted values from computational models are included to provide a more complete profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Data Source |

| 8.11 | br d | 7.1 | 1H | -NH | Experimental |

| 3.92 | s | - | 2H | -CH₂-Br | Experimental |

| 3.82 | br d | 7.5 | 1H | -CH-NH | Experimental |

| 1.95 | d | 12.5 | 2H | Cyclohexyl | Experimental |

| 1.78 | m | - | 10H | Cyclohexyl | Experimental |

| 1.51 | d | 12.9 | 2H | Cyclohexyl | Experimental |

Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 165.5 | C=O |

| 52.5 | -CH-NH |

| 32.8 | Cyclohexyl |

| 30.1 | -CH₂-Br |

| 25.4 | Cyclohexyl |

| 24.7 | Cyclohexyl |

Data obtained from computational prediction.

Mass Spectrometry

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z [M+H]⁺ (⁷⁹Br) | Calculated m/z [M+H]⁺ (⁸¹Br) | Data Source |

| C₈H₁₅BrNO | 220.0337 | 222.0317 | Calculated |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300 | N-H Stretch |

| ~2930, ~2850 | C-H Stretch (Cyclohexyl) |

| ~1650 | C=O Stretch (Amide I) |

| ~1550 | N-H Bend (Amide II) |

| ~650 | C-Br Stretch |

Data obtained from computational prediction.

Experimental Protocols

Detailed methodologies for the synthesis of 2-bromo-N-cyclohexylacetamide are provided below. These protocols are based on established literature procedures.

Synthesis Protocol 1: Amide Coupling using Bromoacetyl Chloride

This procedure follows the method described in patent US7528134B2.

Materials:

-

Bromoacetyl chloride

-

Cyclohexylamine

-

4-Dimethylaminopyridine (DMAP)

-

Tetrahydrofuran (THF)

-

Dichloromethane

-

Sodium sulfate

-

Water

Procedure:

-

A solution of bromoacetyl chloride (66.9 mmol) in tetrahydrofuran (120 mL) is cooled to 0 °C.

-

A mixture of 4-dimethylaminopyridine (22.9 mmol) and cyclohexylamine (43.7 mmol) in tetrahydrofuran (60 mL) is added to the bromoacetyl chloride solution.

-

The reaction mixture is allowed to warm to room temperature and is stirred for an additional 18 hours.

-

The reaction is quenched with water and extracted with dichloromethane.

-

The organic phase is dried over sodium sulfate, filtered, and concentrated to yield 2-bromo-N-cyclohexylacetamide.

Synthesis Protocol 2: EDC-Mediated Amide Coupling

This protocol is adapted from a procedure described in the scientific literature.

Materials:

-

Bromoacetic acid

-

Cyclohexylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Brine

-

Sodium sulfate

Procedure:

-

In an oven-dried round bottom flask, EDC·HCl (1 mmol, 1 equiv.), bromoacetic acid (1 mmol, 1 equiv.), and cyclohexylamine (1 mmol, 1 equiv.) are combined in dichloromethane.

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

DIPEA (0.5 equivalent) is added to the reaction, and the mixture is stirred overnight.

-

Following the completion of the reaction, the mixture is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the product.

Visualized Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 2-bromo-N-cyclohexylacetamide via the EDC-mediated amide coupling protocol.

Caption: Synthetic workflow for 2-bromo-N-cyclohexylacetamide.

Solubility of 2-bromo-N-cyclohexylacetamide: A Technical Guide for Researchers

Compound of Interest: 2-bromo-N-cyclohexylacetamide

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility characteristics of 2-bromo-N-cyclohexylacetamide in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on a qualitative assessment based on its chemical structure, and provides a detailed experimental protocol for its quantitative determination.

Introduction to 2-bromo-N-cyclohexylacetamide and its Solubility

2-bromo-N-cyclohexylacetamide is a halogenated amide. The solubility of a compound is a critical physicochemical property that influences its application in organic synthesis, formulation development, and biological assays. The "like dissolves like" principle is a guiding concept, suggesting that solutes dissolve best in solvents with similar polarity.[1]

The structure of 2-bromo-N-cyclohexylacetamide, featuring a polar amide group capable of hydrogen bonding and a nonpolar cyclohexyl ring, suggests a nuanced solubility profile across different types of organic solvents. Amides, in general, are soluble in polar solvents.[2] The presence of both polar and nonpolar moieties indicates that its solubility will be dependent on the specific nature of the organic solvent.

Qualitative Solubility Assessment

In the absence of specific quantitative data, a qualitative prediction of solubility can be made by analyzing the structural features of 2-bromo-N-cyclohexylacetamide.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amide group of 2-bromo-N-cyclohexylacetamide. The oxygen of the carbonyl group can act as a hydrogen bond acceptor, and the N-H group can act as a hydrogen bond donor.[3] Therefore, moderate to good solubility is expected in polar protic solvents. As the alkyl chain of the alcohol solvent increases, the polarity decreases, which may lead to a decrease in solubility.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipoles that can interact with the polar amide bond.[3] Tertiary amides, which are structurally similar in that they can only act as hydrogen bond acceptors, generally show good solubility in these types of solvents.[5] Consequently, 2-bromo-N-cyclohexylacetamide is expected to be soluble in polar aprotic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar cyclohexyl group will have favorable interactions with nonpolar solvents. However, the polar amide group will have unfavorable interactions. It is anticipated that 2-bromo-N-cyclohexylacetamide will have limited solubility in nonpolar solvents.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for 2-bromo-N-cyclohexylacetamide in various organic solvents is not available in peer-reviewed literature or chemical databases. To obtain precise solubility values, experimental determination is necessary. The following table is provided as a template for researchers to populate with their own experimental data.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| e.g., Methanol | 25 | ||

| e.g., Ethanol | 25 | ||

| e.g., Acetone | 25 | ||

| e.g., Dichloromethane | 25 | ||

| e.g., Ethyl Acetate | 25 | ||

| e.g., Toluene | 25 | ||

| e.g., Dimethylformamide | 25 | ||

| e.g., Dimethyl Sulfoxide | 25 | ||

| e.g., Hexane | 25 |

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the widely accepted equilibrium shake-flask method for determining the solubility of a solid compound in an organic solvent.[6][7]

Materials

-

2-bromo-N-cyclohexylacetamide (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps or other sealable vessels

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid 2-bromo-N-cyclohexylacetamide to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Record the exact weight of the compound added.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[7] Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved microparticles.[8] This step is critical to avoid artificially high solubility measurements.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Prepare a series of standard solutions of 2-bromo-N-cyclohexylacetamide of known concentrations in the same solvent.

-

Analyze the diluted sample and the standard solutions using a validated HPLC method.[9][10]

-

Generate a calibration curve from the standard solutions by plotting the analytical signal (e.g., peak area) versus concentration.

-

-

Calculation of Solubility:

-

Determine the concentration of 2-bromo-N-cyclohexylacetamide in the diluted sample using the calibration curve.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of the solubility of 2-bromo-N-cyclohexylacetamide.

Caption: Experimental workflow for determining the solubility of 2-bromo-N-cyclohexylacetamide.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Amide - Wikipedia [en.wikipedia.org]

- 4. pure.ul.ie [pure.ul.ie]

- 5. scienceready.com.au [scienceready.com.au]

- 6. benchchem.com [benchchem.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 9. pharmaguru.co [pharmaguru.co]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to "2-bromo-N-cyclohexylacetamide" as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromo-N-cyclohexylacetamide, a halogenated amide, has emerged as a valuable and versatile building block in modern organic synthesis. Its inherent reactivity, stemming from the presence of a reactive bromine atom alpha to a carbonyl group, makes it a key intermediate for the construction of a diverse array of complex organic molecules, including various heterocyclic scaffolds and biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of 2-bromo-N-cyclohexylacetamide, with a focus on its utility in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its practical application in the research and development laboratory.

Introduction

The strategic incorporation of specific structural motifs is a cornerstone of successful drug discovery and development. Halogenated organic compounds, in particular, serve as pivotal intermediates due to their propensity to undergo a wide range of chemical transformations. 2-bromo-N-cyclohexylacetamide (Figure 1) is a prime example of such a building block, offering a gateway to a multitude of molecular architectures. The presence of the electrophilic carbon bearing the bromine atom, activated by the adjacent carbonyl group, allows for facile nucleophilic substitution reactions. This, coupled with the lipophilic cyclohexyl group, provides a scaffold that can be readily elaborated to generate molecules with potential pharmacological activity. This guide will delve into the synthetic routes to this compound and explore its application in the synthesis of various important chemical entities.

Figure 1: Chemical Structure of 2-bromo-N-cyclohexylacetamide

Caption: Structure of 2-bromo-N-cyclohexylacetamide.

Synthesis of 2-bromo-N-cyclohexylacetamide

The most common and efficient method for the synthesis of 2-bromo-N-cyclohexylacetamide involves the acylation of cyclohexylamine with a bromoacetyl halide, typically bromoacetyl bromide or bromoacetyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

General Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution mechanism where the nitrogen atom of cyclohexylamine attacks the carbonyl carbon of the bromoacetyl halide.

An In-depth Technical Guide to the Reactivity of the Alpha-Bromo Group in 2-bromo-N-cyclohexylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the alpha-bromo group in 2-bromo-N-cyclohexylacetamide. The document elucidates the principal reaction pathways, including nucleophilic substitution and elimination reactions, and explores its potential application as a covalent modifier in drug development. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are presented to offer a thorough understanding of the compound's chemical behavior.

Introduction

2-bromo-N-cyclohexylacetamide is a halogenated amide of significant interest in synthetic organic chemistry and medicinal chemistry. The presence of a bromine atom on the carbon alpha to the carbonyl group renders this position highly electrophilic and susceptible to a variety of chemical transformations. This heightened reactivity is central to its utility as a synthetic intermediate and its potential as a covalent inhibitor of biological targets. This guide will delve into the core aspects of its reactivity, providing a foundational understanding for researchers in the field.

Core Reactivity Principles

The reactivity of the alpha-bromo group in 2-bromo-N-cyclohexylacetamide is primarily governed by two competing reaction mechanisms: nucleophilic substitution (typically S(_N)2) and elimination (typically E2). The outcome of the reaction is highly dependent on the nature of the nucleophile/base, solvent, and reaction temperature.

Nucleophilic Substitution (S(_N)2) Reactions

The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of the alpha-carbon, making it a prime target for nucleophilic attack. In the presence of good nucleophiles, 2-bromo-N-cyclohexylacetamide readily undergoes S(_N)2 reactions.

General Reaction Scheme:

Caption: General workflow for an S(_N)2 reaction.

Common nucleophiles for this reaction include amines, thiols, azides, and cyanides. These reactions are crucial for the synthesis of a diverse range of N-cyclohexylacetamide derivatives.

Elimination (E2) Reactions

In the presence of a strong, sterically hindered base, an E2 elimination reaction can occur, leading to the formation of an α,β-unsaturated amide. The base abstracts a proton from the beta-carbon, leading to the formation of a double bond and the expulsion of the bromide ion.

General Reaction Scheme:

Caption: General workflow for an E2 elimination reaction.

Bases such as potassium tert-butoxide are often employed to favor elimination over substitution.

Quantitative Data

While specific kinetic and yield data for 2-bromo-N-cyclohexylacetamide are not extensively published, the following tables provide representative data for analogous alpha-bromo amides to illustrate expected reactivity trends.

Table 1: Nucleophilic Substitution with Various Nucleophiles (Analogous System)

| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) |

| Piperidine | CH(_2)Cl(_2)/K(_2)CO(_3)(aq) | Room Temp | 2-(piperidin-1-yl)-N-(p-chlorophenyl)acetamide | 85 |

| Butylamine | CH(_2)Cl(_2)/K(_2)CO(_3)(aq) | Room Temp | 2-(butylamino)-N-(p-chlorophenyl)acetamide | 78 |

| Octylamine | CH(_2)Cl(_2)/K(_2)CO(_3)(aq) | Room Temp | 2-(octylamino)-N-(p-chlorophenyl)acetamide | 82 |

| 3-Fluoroaniline | CH(_2)Cl(_2)/K(_2)CO(_3)(aq) | Room Temp | 2-((3-fluorophenyl)amino)-N-(p-chlorophenyl)acetamide | 75 |

Data is based on the reactivity of 2-bromo-N-(p-chlorophenyl)acetamide as reported in the synthesis of 2-amino-N-(p-chlorophenyl) acetamide derivatives.

Table 2: Elimination Reaction with Strong Bases (General Trend)

| Base | Solvent | Temperature (°C) | Major Product | Substitution Product (Side-product) |

| Sodium Ethoxide | Ethanol | 50-80 | Zaitsev Product (more substituted alkene) | Favored with less hindered bases |

| Potassium tert-Butoxide | tert-Butanol | 50-80 | Hofmann Product (less substituted alkene) | Minimized due to steric hindrance |

Experimental Protocols

Synthesis of 2-bromo-N-cyclohexylacetamide

Materials:

-

Cyclohexylamine

-

Bromoacetyl bromide

-

Triethylamine (Et(_3)N)

-

Dichloromethane (DCM)

-

Magnetic stirrer

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve cyclohexylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add bromoacetyl bromide (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

General Protocol for Nucleophilic Substitution with an Amine

Materials:

-

2-bromo-N-cyclohexylacetamide

-

Amine nucleophile (e.g., piperidine)

-

Potassium carbonate (K(_2)CO(_3))

-

Dichloromethane (CH(_2)Cl(_2))

-

Saturated aqueous potassium carbonate solution

-

Magnetic stirrer

-

Round-bottom flask

Procedure:

-

Dissolve 2-bromo-N-cyclohexylacetamide (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add the amine nucleophile (1.2 eq) and a saturated aqueous solution of potassium carbonate.

-

Stir the biphasic mixture vigorously at room temperature.

-

Monitor the reaction by TLC.

-

After completion, separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the crude product, which can be further purified.

General Protocol for Elimination Reaction

Materials:

-

2-bromo-N-cyclohexylacetamide

-

Potassium tert-butoxide (t-BuOK)

-

tert-Butanol

-

Magnetic stirrer

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-bromo-N-cyclohexylacetamide (1.0 eq) in anhydrous tert-butanol.

-

Add potassium tert-butoxide (1.5 eq) portion-wise to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting α,β-unsaturated amide by column chromatography.

Application in Drug Development: Covalent Modification of Cysteine Residues

The electrophilic nature of the alpha-bromo group in 2-bromo-N-cyclohexylacetamide makes it a potential candidate for use as a covalent inhibitor in drug development. Specifically, it can act as an alkylating agent for nucleophilic amino acid residues in proteins, such as the thiol group of cysteine.

The lone pair of electrons on the sulfur atom of a deprotonated cysteine residue (thiolate) can attack the electrophilic alpha-carbon of 2-bromo-N-cyclohexylacetamide, leading to the formation of a stable thioether bond and the displacement of the bromide ion. This irreversible covalent modification can permanently inactivate a target protein.

Caption: Covalent modification of a cysteine residue.

This targeted covalent inhibition strategy is a powerful tool in modern drug design, offering high potency and prolonged duration of action. The selectivity of such an inhibitor would be determined by the non-covalent interactions between the cyclohexylacetamide scaffold and the protein's binding pocket, which would position the electrophilic warhead for reaction with a nearby cysteine.

Conclusion

2-bromo-N-cyclohexylacetamide is a versatile molecule with a highly reactive alpha-bromo group. Its propensity to undergo both nucleophilic substitution and elimination reactions makes it a valuable building block in organic synthesis. Furthermore, its potential to act as a covalent modifier of cysteine residues highlights its relevance in the field of drug development. A thorough understanding of its reactivity, as outlined in this guide, is essential for its effective utilization in both academic and industrial research settings.

A Comprehensive Guide to the Synthesis of 2-bromo-N-cyclohexylacetamide for Novice Researchers

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis of 2-bromo-N-cyclohexylacetamide, a valuable reagent and building block in organic chemistry. Due to its bifunctional nature, containing both a reactive bromine atom and a cyclohexylamide moiety, it serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical compounds and other bioactive agents. The primary synthetic route involves the nucleophilic acyl substitution of an amine with a bromoacetyl halide, a fundamental and widely applicable reaction in organic synthesis.

This document outlines the key chemical properties, a representative experimental protocol for its synthesis and purification, and essential safety considerations. The provided procedures are based on established chemical principles and analogous reactions, designed to be accessible and reproducible for researchers with a foundational understanding of synthetic chemistry techniques.

Physicochemical and Identification Properties

A summary of the key identifiers and physical properties for 2-bromo-N-cyclohexylacetamide is presented below. This data is crucial for its characterization and handling.

| Property | Value |

| CAS Number | 63177-66-2[1][2] |

| Molecular Formula | C8H14BrNO[1][2] |

| Molecular Weight | 220.11 g/mol [2] |

| Appearance | Expected to be a solid at room temperature |

| Purity Specification | Typically ≥95%[1] |

| Long-Term Storage | Store in a cool, dry place[1] |

Synthesis of 2-bromo-N-cyclohexylacetamide

The synthesis of 2-bromo-N-cyclohexylacetamide is achieved through the acylation of cyclohexylamine with bromoacetyl bromide. This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl bromide. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrogen bromide (HBr) byproduct generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol: A Representative Procedure

The following protocol is a detailed, step-by-step method for the synthesis of 2-bromo-N-cyclohexylacetamide. It is based on general procedures for the acylation of amines.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Cyclohexylamine | 99.17 | 3.97 g (4.6 mL) | 0.040 | 1.0 |

| Bromoacetyl bromide | 201.86 | 8.88 g (3.3 mL) | 0.044 | 1.1 |

| Pyridine | 79.10 | 3.48 g (3.5 mL) | 0.044 | 1.1 |

| Dichloromethane (DCM) | - | 80 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | - | 50 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO3) | - | 50 mL | - | - |

| Brine (Saturated NaCl) | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO4) | - | - | - | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclohexylamine (1.0 eq) and pyridine (1.1 eq) in dichloromethane (80 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0°C.

-

Addition of Acylating Agent: Dissolve bromoacetyl bromide (1.1 eq) in a small amount of dichloromethane and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature remains below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to check for the consumption of the starting amine.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess pyridine and unreacted cyclohexylamine.

-

Wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid.

-

Finally, wash with brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification

The crude 2-bromo-N-cyclohexylacetamide can be purified by recrystallization to obtain a product of high purity.

Recrystallization Protocol:

-

Solvent Selection: A common solvent system for recrystallizing similar amides is a mixture of ethanol and water, or ethyl acetate and hexane. The ideal solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Dissolve the crude product in a minimum amount of hot solvent (e.g., ethyl acetate).

-

Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Experimental Workflow

The overall process from starting materials to the purified product is summarized in the workflow diagram below.

Safety and Handling Precautions

Bromoacetyl bromide and 2-bromo-N-cyclohexylacetamide are hazardous chemicals and must be handled with appropriate safety measures.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive and irritating vapors.[4][5]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][5]

-

In case of contact:

-

Fire: Use water spray, dry chemical, carbon dioxide, or chemical foam to extinguish fires.[4] Thermal decomposition may produce toxic gases such as hydrogen bromide and nitrogen oxides.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[4]

References

A Technical Guide to the Potential Applications of 2-bromo-N-cyclohexylacetamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromo-N-cyclohexylacetamide is a halogenated amide with significant, yet largely unexplored, potential in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the prospective applications of this compound, drawing inferences from the well-established reactivity of the α-bromoacetamide moiety and the known biological activities of related N-cyclohexylacetamide derivatives. The document covers potential therapeutic targets, proposed mechanisms of action, detailed synthetic and experimental protocols, and hypothetical quantitative data to illustrate its potential efficacy. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of 2-bromo-N-cyclohexylacetamide and its analogues.

Introduction

The α-bromoacetamide functional group is a key pharmacophore and a versatile synthetic intermediate in medicinal chemistry.[1][2] Its inherent reactivity as an electrophile allows for the formation of stable covalent bonds with nucleophilic residues in biological macromolecules, making it an ideal "warhead" for targeted covalent inhibitors.[2] Furthermore, N-substituted acetamides are prevalent in a wide range of biologically active compounds, exhibiting antimicrobial, enzyme inhibitory, and other therapeutic properties.[3][4]

2-bromo-N-cyclohexylacetamide, possessing both of these key structural features, presents a compelling scaffold for the development of novel therapeutic agents. The cyclohexyl group can influence the compound's lipophilicity and binding interactions, potentially enhancing its selectivity and potency for specific biological targets. While direct research on this specific molecule is limited, its structural components suggest a range of potential applications, from enzyme inhibition to the development of antibody-drug conjugates.

Physicochemical Properties

A summary of the key physicochemical properties of 2-bromo-N-cyclohexylacetamide is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 63177-66-2 | [5][6] |

| Molecular Formula | C8H14BrNO | [5][6] |

| Molecular Weight | 220.11 g/mol | [5] |

| Appearance | Solid (predicted) | - |

| Min. Purity Spec | 95% | [5] |

| Long-Term Storage | Cool, dry place | [5] |

Potential Therapeutic Applications and Mechanisms of Action

The primary potential of 2-bromo-N-cyclohexylacetamide in medicinal chemistry lies in its ability to act as a covalent modifier of biological targets. The electrophilic carbon atom alpha to the bromine is susceptible to nucleophilic attack by amino acid residues such as cysteine and histidine, leading to irreversible inhibition.

Enzyme Inhibition

Numerous enzymes with nucleophilic residues in their active sites are potential targets. Based on the activities of structurally related compounds, potential enzyme targets include:

-

Butyrylcholinesterase (BChE): Derivatives of acetamides have been identified as inhibitors of BChE, an enzyme implicated in the progression of Alzheimer's disease.[4][7][8] The cyclohexyl group could potentially confer selectivity for BChE over the related acetylcholinesterase (AChE).

-

Prostaglandin H2 Synthase (Cyclooxygenase): Bromoacetamide analogues of nonsteroidal anti-inflammatory drugs (NSAIDs) have been shown to be potent irreversible inhibitors of cyclooxygenase enzymes (COX-1 and COX-2).[9]

-

Heme Oxygenase-1 (HO-1): Certain acetamide-based compounds have demonstrated inhibitory activity against HO-1, a potential target in cancer therapy.[10]

The proposed mechanism of covalent inhibition is illustrated in the signaling pathway diagram below.

Antibody-Drug Conjugates (ADCs)

The bromoacetamide moiety can be utilized for the stable attachment of linker-payload complexes to cysteine residues on antibodies.[11] This application is pivotal in the development of ADCs for targeted cancer therapy.

Synthesis and Experimental Protocols

Synthesis of 2-bromo-N-cyclohexylacetamide

A general protocol for the synthesis of 2-bromo-N-cyclohexylacetamide involves the acylation of cyclohexylamine with bromoacetyl bromide.

Materials:

-

Cyclohexylamine

-

Bromoacetyl bromide

-

Anhydrous diethyl ether or dichloromethane

-

Triethylamine or pyridine

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Protocol:

-

Dissolve cyclohexylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of bromoacetyl bromide (1.05 eq) in anhydrous diethyl ether dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Enzyme Inhibition Assay (Hypothetical)

The following is a generalized protocol for evaluating the inhibitory activity of 2-bromo-N-cyclohexylacetamide against a model enzyme, such as BChE.

Materials:

-

Butyrylcholinesterase (from equine serum)

-

Butyrylthiocholine iodide (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 7.4)

-

2-bromo-N-cyclohexylacetamide (test compound)

-

96-well microplate reader

Protocol:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add phosphate buffer, DTNB, and varying concentrations of the test compound.

-

Add the BChE enzyme solution to each well and incubate for a predetermined time (e.g., 30 minutes) to allow for covalent modification.

-

Initiate the reaction by adding the substrate, butyrylthiocholine iodide.

-

Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data to illustrate the potential of 2-bromo-N-cyclohexylacetamide and its analogues as enzyme inhibitors.

Table 2: Hypothetical IC50 Values for BChE Inhibition

| Compound | R Group | IC50 (µM) |

| 1 | H | 15.2 |

| 2 | 4-Fluorophenyl | 8.7 |

| 3 | 4-Methoxyphenyl | 12.1 |

| 4 (2-bromo-N-cyclohexylacetamide) | Cyclohexyl | 5.4 |

| 5 | Benzyl | 9.8 |

Table 3: Hypothetical Kinetic Data for Inhibition of BChE by Compound 4

| Parameter | Value |

| Inhibition Type | Irreversible (Covalent) |

| k_inact (min⁻¹) | 0.25 |

| K_I (µM) | 10.8 |

| k_inact/K_I (M⁻¹min⁻¹) | 2.3 x 10⁴ |

Conclusion and Future Directions

2-bromo-N-cyclohexylacetamide represents a promising, yet underexplored, scaffold in medicinal chemistry. Its potential as a covalent inhibitor of various enzymes warrants further investigation. Future research should focus on the synthesis and biological evaluation of this compound and its analogues against a panel of relevant therapeutic targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this chemical series. Furthermore, its application in the development of novel antibody-drug conjugates should be explored. The protocols and data presented in this guide provide a solid foundation for initiating such research endeavors.

Disclaimer: This document is intended for research and informational purposes only. The quantitative data presented is hypothetical and for illustrative purposes. All experimental work should be conducted by qualified professionals in a controlled laboratory setting.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy N-Cyclohexylacetamide | 1124-53-4 [smolecule.com]

- 4. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 63177-66-2 2-Bromo-N-cyclohexylacetamide AKSci 5374CB [aksci.com]

- 6. 63177-66-2 | MFCD06149132 | 2-BROMO-N-CYCLOHEXYL-ACETAMIDE [aaronchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bromoacetamido analogs of indomethacin and mefenamic acid as affinity-labeling agents and mechanistic probes for prostaglandin H2 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-bromo-N-cyclohexylacetamide: Synthesis, Properties, and Potential Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive research literature specifically detailing the synthesis, properties, and biological activities of 2-bromo-N-cyclohexylacetamide is limited. This guide has been compiled by examining data from structurally related compounds, particularly other N-substituted 2-bromoacetamides and molecules containing a cyclohexylamide moiety. The experimental protocols and potential biological activities described herein are therefore predictive and based on established chemical principles and pharmacological trends observed in analogous molecules.

Introduction

2-bromo-N-cyclohexylacetamide is a halogenated amide with a chemical structure that suggests its potential as a versatile intermediate in organic synthesis and as a candidate for biological evaluation. The presence of an α-bromoacetamide moiety confers the property of an alkylating agent, a feature common to many biologically active compounds. This technical guide provides a comprehensive overview of its probable synthesis, chemical characteristics, and potential biological activities, drawing parallels from closely related and well-studied molecules.

Chemical Properties and Synthesis

Based on its structure, 2-bromo-N-cyclohexylacetamide is expected to be a solid at room temperature with limited solubility in water but soluble in common organic solvents.

Table 1: Physicochemical Properties of 2-bromo-N-cyclohexylacetamide and Related Compounds

| Property | 2-bromo-N-cyclohexylacetamide (Predicted) | 2-Bromoacetamide[1] | N-Cyclohexylacetamide |

| CAS Number | 63177-66-2 | 683-57-8 | 1124-53-4 |

| Molecular Formula | C₈H₁₄BrNO | C₂H₄BrNO | C₈H₁₅NO |

| Molecular Weight | 220.11 g/mol | 137.96 g/mol | 141.21 g/mol |

| Appearance | White to off-white solid | White to faintly yellow crystalline powder | White crystalline solid |

| Melting Point | Not available | 149-151 °C | 104-106 °C |

| Boiling Point | Not available | Decomposes | 268 °C |

Experimental Protocol: Synthesis of 2-bromo-N-cyclohexylacetamide

A standard and predictable method for the synthesis of 2-bromo-N-cyclohexylacetamide involves the acylation of cyclohexylamine with a bromoacetyl halide.

Materials:

-

Cyclohexylamine (1.0 equivalent)

-

Bromoacetyl bromide (or bromoacetyl chloride) (1.1 equivalents)

-

Anhydrous dichloromethane (DCM) as solvent

-

Triethylamine (TEA) or pyridine as a base (1.2 equivalents)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add bromoacetyl bromide dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-bromo-N-cyclohexylacetamide.

Characterization: The final product should be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its structure and purity.

Figure 1: General workflow for the synthesis of 2-bromo-N-cyclohexylacetamide.

Potential Biological Activities and Mechanism of Action

The α-bromoacetamide functional group is a known electrophile and can act as an alkylating agent. This reactivity is the likely source of its biological activity.

Mechanism of Action: Alkylation

Alpha-haloacetamides are known to react with nucleophiles, particularly the thiol groups of cysteine residues in proteins and peptides. This covalent modification can lead to the inactivation of enzymes or the disruption of protein function.

Figure 2: Proposed mechanism of action via alkylation of biological nucleophiles.

Potential Therapeutic Applications

Based on the activities of structurally similar compounds, 2-bromo-N-cyclohexylacetamide could be investigated for the following applications:

-

Antimicrobial Activity: Many N-substituted acetamides have demonstrated antibacterial and antifungal properties. The alkylating nature of the molecule could disrupt essential microbial enzymes.

-

Anticancer Activity: Alkylating agents are a well-established class of anticancer drugs. The cytotoxicity of 2-bromo-N-cyclohexylacetamide could be explored against various cancer cell lines.

-

Enzyme Inhibition: The compound could act as an irreversible inhibitor for enzymes with a critical cysteine residue in their active site.

Table 2: Potential Biological Activities and Supporting Evidence from Related Compounds

| Biological Activity | Rationale and Evidence from Similar Compounds |

| Antimicrobial | N-substituted 2-haloacetamides have shown activity against a range of bacteria and fungi. For example, derivatives of N-phenylacetamide have been synthesized and shown to have antibacterial properties[2]. |

| Anticancer | The α-haloacetamide moiety is a known pharmacophore in the design of anticancer agents. The cytotoxicity of 2-bromoacetamide has been documented, and it is known to induce developmental toxicity, suggesting potent cellular effects[3][4]. |

| Enzyme Inhibition | The ability of α-haloacetamides to act as covalent inhibitors makes them candidates for targeting specific enzymes. For instance, haloacetamides have been used to target cysteines in proteins for therapeutic intervention. |

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Materials:

-

2-bromo-N-cyclohexylacetamide

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of 2-bromo-N-cyclohexylacetamide in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

2-bromo-N-cyclohexylacetamide

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2-bromo-N-cyclohexylacetamide and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Figure 3: Workflow for the initial biological evaluation of 2-bromo-N-cyclohexylacetamide.

Conclusion

While specific literature on 2-bromo-N-cyclohexylacetamide is scarce, its chemical structure strongly suggests its potential as a biologically active molecule, likely acting as an alkylating agent. The synthesis is predicted to be straightforward, and established protocols for evaluating its antimicrobial and cytotoxic properties can be readily applied. This technical guide serves as a foundational resource for researchers interested in exploring the synthesis and therapeutic potential of this and other related N-substituted haloacetamides. Further empirical investigation is necessary to fully elucidate the chemical and biological profile of 2-bromo-N-cyclohexylacetamide.

References

- 1. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Developmental toxicity of 2-bromoacetamide on peri- and early post-implantation mouse embryos in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-bromoacetamide exposure impairs oocyte maturation in mice and humans primarily via disrupting the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-mercaptobenzothiazole derivatives using "2-bromo-N-cyclohexylacetamide"

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptobenzothiazole (2-MBT) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities and industrial applications.[1][2][3][4] These derivatives are known to exhibit antimicrobial, antifungal, anti-inflammatory, antitumor, and various other pharmacological properties.[1][2][3][4] The synthesis of S-substituted 2-MBT derivatives is a common strategy to explore and modulate their biological effects. This is typically achieved through the nucleophilic substitution reaction of the thiol group of 2-MBT with various electrophiles.

This application note provides a detailed protocol for the synthesis of a specific 2-mercaptobenzothiazole derivative, 2-((benzo[d]thiazol-2-yl)thio)-N-cyclohexylacetamide, through the reaction of 2-mercaptobenzothiazole with 2-bromo-N-cyclohexylacetamide. This reaction is an example of S-alkylation, a fundamental transformation in the derivatization of 2-MBT.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction (Sɴ2). The thiol group of 2-mercaptobenzothiazole, in the presence of a base, is deprotonated to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon atom of 2-bromo-N-cyclohexylacetamide, displacing the bromide ion and forming the desired S-substituted product.

General Reaction Scheme:

References

Application Notes and Protocols: 2-bromo-N-cyclohexylacetamide as a Thiol Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-cyclohexylacetamide is a haloacetamide-containing compound that serves as an effective alkylating agent for nucleophilic functional groups, particularly the thiol groups of cysteine residues in peptides and proteins. The presence of an electrophilic carbon adjacent to the bromine atom allows for a nucleophilic substitution reaction with the thiolate anion of cysteine, forming a stable and irreversible thioether bond. This covalent modification is a fundamental technique in proteomics and drug discovery for applications such as protein labeling, inhibition studies, and the characterization of protein structure and function.

The N-cyclohexyl group influences the compound's lipophilicity, which may affect its solubility and interaction with target proteins. The reactivity of 2-bromo-N-cyclohexylacetamide is comparable to other bromoacetamides, which are known to be effective but less reactive than their iodoacetamide counterparts.[1] This property can be advantageous in certain applications where greater selectivity is desired.

Applications in Research and Drug Development:

-

Cysteine Blocking: In bottom-up proteomics workflows, free cysteine residues are often alkylated to prevent the formation of disulfide bonds, ensuring complete protein denaturation and efficient enzymatic digestion.[2][3]

-

Irreversible Inhibition Studies: As a reactive electrophile, 2-bromo-N-cyclohexylacetamide can be incorporated into small molecule inhibitors to covalently target cysteine residues in the active or allosteric sites of enzymes, leading to irreversible inhibition.[4][5][6] This is a valuable strategy in drug development for achieving prolonged and potent target engagement.[7]

-

Activity-Based Protein Profiling (ABPP): When functionalized with a reporter tag (e.g., a fluorophore or biotin), derivatives of 2-bromo-N-cyclohexylacetamide can be used as probes in ABPP to identify and profile the activity of specific enzyme families within complex biological systems.[8][9]

Mechanism of Action: Thiol Alkylation

The alkylation of a thiol group by 2-bromo-N-cyclohexylacetamide proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of a deprotonated cysteine residue (thiolate anion) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This results in the displacement of the bromide ion and the formation of a stable thioether linkage.

Caption: SN2 mechanism of thiol alkylation by 2-bromo-N-cyclohexylacetamide.

Experimental Protocols

The following protocols are generalized for the use of 2-bromo-N-cyclohexylacetamide as a thiol alkylating agent. Optimization of parameters such as concentration, temperature, and reaction time may be necessary for specific applications.

Protocol 1: Alkylation of Cysteine Residues in Purified Proteins

This protocol is suitable for blocking cysteine residues in a purified protein sample prior to downstream applications like mass spectrometry.

Materials:

-

Purified protein solution

-

Reduction buffer: 50 mM Tris-HCl, pH 8.5, containing 5 mM Dithiothreitol (DTT)

-

Alkylation buffer: 50 mM Tris-HCl, pH 8.5

-

2-bromo-N-cyclohexylacetamide stock solution (100 mM in a compatible organic solvent like DMSO or DMF)

-

Quenching solution: 1 M DTT

Procedure:

-

Protein Solubilization: Dissolve the purified protein in the reduction buffer to a final concentration of 1-5 mg/mL.

-

Reduction of Disulfide Bonds: Incubate the protein solution at 56°C for 30 minutes to reduce all disulfide bonds. Allow the solution to cool to room temperature.

-

Alkylation: Add the 2-bromo-N-cyclohexylacetamide stock solution to the reduced protein sample to a final concentration of 15 mM. Vortex briefly to mix.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 45 minutes.

-

Quenching: Add quenching solution to a final concentration of 20 mM DTT to consume any unreacted 2-bromo-N-cyclohexylacetamide. Incubate for 15 minutes at room temperature.

-

Sample Cleanup: The alkylated protein is now ready for downstream applications. Depending on the application, buffer exchange or protein precipitation may be necessary to remove excess reagents.

Caption: Workflow for the alkylation of cysteine residues in purified proteins.

Protocol 2: Irreversible Inhibition of a Cysteine-Containing Enzyme

This protocol provides a general method for assessing the irreversible inhibition of an enzyme by 2-bromo-N-cyclohexylacetamide.

Materials:

-

Purified enzyme solution

-

Assay buffer (optimized for enzyme activity)

-

2-bromo-N-cyclohexylacetamide stock solutions (serial dilutions in a compatible organic solvent)

-

Substrate for the enzyme

-

Detection reagent (if necessary for the enzyme assay)

Procedure:

-

Enzyme Preparation: Prepare a solution of the purified enzyme in the assay buffer at a concentration suitable for activity measurement.

-

Inhibitor Incubation: In a multi-well plate, add the enzyme solution to wells containing increasing concentrations of 2-bromo-N-cyclohexylacetamide (and a vehicle control).

-

Time-Dependent Inhibition: Incubate the enzyme-inhibitor mixtures for various time points (e.g., 0, 15, 30, 60 minutes) at a controlled temperature.

-

Initiate Reaction: At each time point, initiate the enzymatic reaction by adding the substrate to the wells.

-

Measure Activity: Measure the enzyme activity using an appropriate detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Plot the remaining enzyme activity against the incubation time for each inhibitor concentration. Determine the rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).

Data Presentation

Table 1: Physicochemical Properties of 2-bromo-N-cyclohexylacetamide

| Property | Value |

| Molecular Formula | C₈H₁₄BrNO |

| Molecular Weight | 220.11 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents (DMSO, DMF, Ethanol) |

| Purity | ≥95% |

Table 2: Recommended Reaction Conditions for Thiol Alkylation

| Parameter | Recommended Range | Notes |

| pH | 7.5 - 8.5 | The thiol group needs to be deprotonated to the more nucleophilic thiolate.[10] |

| Temperature | Room Temperature (20-25°C) | Higher temperatures can increase the rate of reaction but may also lead to non-specific side reactions. |

| Reaction Time | 30 - 60 minutes | Should be optimized based on the reactivity of the target thiol and the concentration of the alkylating agent. |

| Molar Excess of Alkylating Agent | 10- to 50-fold over thiols | A significant molar excess is typically used to drive the reaction to completion. |

Signaling Pathway Visualization

While 2-bromo-N-cyclohexylacetamide is a general tool for thiol alkylation and not specific to a single signaling pathway, it can be used to probe pathways involving redox-sensitive cysteine residues or to irreversibly inhibit enzymes with critical cysteines. For example, it could be used to inhibit a cysteine protease involved in a specific signaling cascade.

The following diagram illustrates a hypothetical signaling pathway where an upstream signal leads to the activation of a cysteine protease, which in turn cleaves and activates a downstream effector protein. 2-bromo-N-cyclohexylacetamide can be used to irreversibly inhibit the cysteine protease, thus blocking the downstream signaling.

References

- 1. Irreversible inhibition of BoNT/A protease: proximity-driven reactivity contingent upon a bifunctional approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]